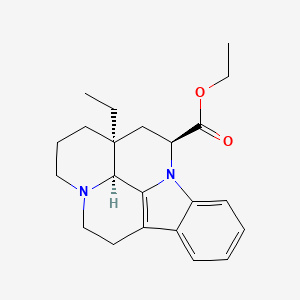

(+)-(14beta)-Dihydrovinpocetine

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (15S,17S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAQRLRRCXIJFW-DWLFOUALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57517-54-1 | |

| Record name | Dihydrovinpocetine, (+)-(14beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057517541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROVINPOCETINE, (+)-(14.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W147V01G6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of + 14beta Dihydrovinpocetine

Total Synthesis Approaches to (+)-(14β)-Dihydrovinpocetine

The total synthesis of (+)-(14β)-Dihydrovinpocetine, by extension from its parent compound Vinpocetine (B1683063), involves the construction of its complex pentacyclic indole (B1671886) framework. These strategies are often categorized by the method of ring construction, such as building the ABCD ring system from an AB ring precursor, or constructing the CD rings onto an existing AB ring system followed by the formation of the E ring. nih.gov

Development of Regioselective and Stereoselective Synthesis Strategies

The synthesis of the eburnamine-vincamine alkaloid family, to which (+)-(14β)-Dihydrovinpocetine belongs, requires precise control over stereochemistry. A significant challenge is the stereocontrolled formation of the adjacent chiral centers at C20 and C21. researchgate.net

Key strategies employed to achieve this include:

Asymmetric Michael Addition: In one approach, an asymmetric Michael addition induced by a chiral imine is used to create a key chiral lactone from 2-ethyl cyclopentanone. This lactone then serves as a crucial building block for the rest of the molecule. rsc.org

Imino-Diels-Alder Cycloaddition: The intramolecular imino-Diels-Alder reaction has been utilized to construct the C and E rings in a single step from a key intermediate synthesized from indole-3-carboxaldehyde. This pericyclic cyclization leads to the formation of racemic eburnamonine, a known precursor to vincamine (B1683053). unimi.it

Birch Reduction-Alkylation: An asymmetric total synthesis of (+)-apovincamine, a direct precursor to Vinpocetine, employed a Birch reduction-alkylation of a chiral benzamide (B126) to establish the stereochemistry early in the synthetic sequence. acs.orgacs.orgfigshare.com

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: Chiral phosphoric acid has been used to catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones derived from 3,4-dihydro-β-carboline, providing access to chiral tetrahydro-β-carboline skeletons with multiple contiguous chiral centers. researchgate.net

Identification and Synthesis of Key Intermediates and Precursors

The synthesis of Vinpocetine and its derivatives relies on the preparation of several key intermediates.

Table 1: Key Intermediates in the Synthesis of Vinpocetine and its Derivatives

| Intermediate | Synthetic Utility | Synthesis Highlights |

|---|---|---|

| Wenkert's Enamine | A key intermediate for constructing the ABCD tetracyclic system of eburnamine-vincamine alkaloids. caldic.com | Can be used in a Michael addition reaction with various reagents, followed by cyclization to form the core structure. This method is noted for its industrial value, though it can be complex. nih.gov |

| Chiral Lactone from 2-Ethylcyclopentanone | A crucial building block in a multi-step conversion synthesis. rsc.org | Obtained via an asymmetric Michael alkylation induced by a chiral imine. rsc.org |

| Apovincaminic Acid | A direct precursor in the final stages of Vinpocetine synthesis. caldic.com | Typically formed by the hydrolysis of apovincamine (B1665591), which is derived from the dehydration of vincamine. |

| (+)-Apovincaminal | An intermediate in the synthesis of (+)-apovincamine. acs.orgacs.org | Can be synthesized from a pentacyclic diene lactam intermediate through reduction and electrophilic bromination, followed by treatment with silver tetrafluoroborate (B81430) (AgBF4). acs.orgacs.org |

One notable total synthesis strategy involves the coupling of tryptamine (B22526) with a butyrolactone intermediate, which is then converted into an amido keto aldehyde. An acid-catalyzed tricyclization followed by a base-induced elimination of methanol (B129727) yields a cis-fused pentacyclic diene lactam, a pivotal intermediate for cis-fused vincane-type alkaloids like Vinpocetine. acs.orgacs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The industrial production of Vinpocetine has driven research into optimizing reaction conditions to improve yield and purity while minimizing environmental impact. A patented method highlights a synthetic route that achieves a purity of over 99.5% without the need for recrystallization. google.com

This process involves:

Dehydration of Vincamine: Vincamine is treated with polyphosphoric acid in toluene (B28343) at 120°C for 8 hours to produce apovincamine. google.com

Esterification: The resulting apovincamine is then reacted with sodium ethoxide in absolute ethanol (B145695) at 80°C for 12 hours. google.com

Workup and Isolation: The reaction mixture is then acidified with hydrochloric acid, extracted with ethyl acetate, and the pH of the aqueous phase is adjusted to 12 to precipitate the final product, Vinpocetine. google.com

This method is characterized by a limited number of reaction steps, low energy consumption, and reduced environmental pollution. google.com

Application of Novel Catalytic Systems in Synthesis

A variety of catalytic systems are employed in the synthesis of Vinpocetine and related alkaloids, playing crucial roles in cyclization, rearrangement, and functional group transformations.

Table 2: Catalytic Systems in the Synthesis of Vinpocetine and Related Alkaloids

| Catalyst Type | Examples | Application |

|---|---|---|

| Lewis Acids | SnCl₄, PBr₃, BF₃ google.com | Used for the dehydration of vincamine or epivincamine to form apovincamine. google.com |

| Solid Acid-Base Catalysts | FeCl₃, SnCl₄ rsc.org | Can be used for the direct conversion of vincamine to Vinpocetine with high yields (up to 80%), simplifying the process and making it suitable for large-scale synthesis. rsc.org |

| Palladium Catalysts | Pd/C rsc.org | Used in hydrogenation reactions, such as the reduction step in a total synthesis route following a double Koehler-Napier cyclization. rsc.org |

| Rhodium Catalysts | Rh(II) complexes unimi.it | Catalyze intramolecular [3+2]-cycloadditions, which is a key step in the synthesis of racemic 21-epivincamine. unimi.it |

| Iridium Catalysts | Ir-catalyst with f-binaphane ligand researchgate.net | Used for highly stereoselective hydrogenation/lactamization cascades to assemble adjacent chiral centers. researchgate.net |

| Organocatalysts | Chiral Phosphoric Acid researchgate.net | Catalyzes asymmetric 1,3-dipolar cycloadditions for the stereoselective synthesis of tetrahydro-β-carboline skeletons. researchgate.net |

Semisynthetic Pathways from Natural Precursors (e.g., Vincamine Analogues)

The most common and industrially viable method for producing Vinpocetine, and by extension its dihydro- derivative, is through the semisynthesis from naturally occurring indole alkaloids. google.com This approach is generally preferred over total synthesis due to shorter synthetic routes, higher yields, and lower costs. google.com

Isolation and Chemical Modification of Related Indole Alkaloids

The primary natural precursor for the semisynthesis of Vinpocetine is (+)-vincamine. acs.orgijpsr.com

The general semisynthetic route involves the following steps:

Isolation: Vincamine is extracted from the leaves of the periwinkle plant, Vinca minor. acs.orgcaldic.com Other alkaloids like (-)-tabersonine can also be used as starting materials, which are first converted to vincadifformine (B1218849) through catalytic hydrogenation. unimi.it

Dehydration to Apovincamine: Vincamine is dehydrated to form apovincamine. This is a crucial step that can be achieved using various reagents. One method involves reacting vincamine with a Lewis acid, such as SnCl₄, in an anhydrous organic solvent like benzene (B151609) at its boiling point. google.com Another approach uses thionyl chloride (SOCl₂) in DMF at room temperature. nih.gov A Chinese patent describes using polyphosphoric acid in toluene at elevated temperatures for this conversion. google.com

Hydrolysis to Apovincaminic Acid: Apovincamine is then hydrolyzed to apovincaminic acid. This can be done using sodium hydroxide (B78521) in an ethanol-water mixture at 80°C. nih.gov

Esterification to Vinpocetine: Finally, apovincaminic acid is esterified to yield Vinpocetine. This can be accomplished by reacting it with bromoethane (B45996) in the presence of potassium hydroxide in ethanol. Alternatively, thionyl chloride in ethanol can be used for the esterification. nih.gov

Reduction to (+)-(14β)-Dihydrovinpocetine: The C16-C17 double bond of Vinpocetine can be reduced to yield the two epimers of dihydrovinpocetine. This has been explored using various methods, including catalytic hydrogenation with catalysts like Pd/C and PtO₂, and hydrogen transfer reactions using HCOOH/NH₃ in the presence of Pd/C. researchgate.net

This semisynthetic pathway provides a reliable and efficient method for the production of these valuable compounds. researchgate.net

Characterization of Biocatalytic Approaches for Stereospecific Transformations

The stereospecific synthesis of complex molecules like (+)-(14beta)-Dihydrovinpocetine presents a significant challenge in synthetic organic chemistry. Biocatalysis has emerged as a powerful tool to achieve high stereoselectivity under mild reaction conditions, often circumventing the need for complex chiral auxiliaries or catalysts. The application of enzymes in the synthesis of vinpocetine analogs is an area of growing interest, aiming to produce enantiomerically pure compounds.

Biocatalytic strategies are particularly advantageous for establishing the desired stereochemistry at key chiral centers. While specific biocatalytic routes for this compound are not extensively detailed in publicly available literature, general principles of biocatalysis can be applied. For instance, hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. In a hypothetical scenario for a precursor to this compound containing a racemic ester, a lipase (B570770) could be employed for enantioselective hydrolysis, yielding one enantiomer as the unreacted ester and the other as the corresponding alcohol, both in high enantiomeric excess.

Another approach involves the use of oxidoreductases, such as alcohol dehydrogenases (ADHs), for the stereoselective reduction of a prochiral ketone precursor. By selecting the appropriate ADH and cofactor regeneration system, it is possible to synthesize a specific stereoisomer of a key alcohol intermediate required for the total synthesis of this compound.

The characterization of these biocatalytic approaches would involve several key steps:

Enzyme Screening: A panel of commercially available or engineered enzymes would be screened for their activity and selectivity towards a specific substrate in the synthetic pathway.

Optimization of Reaction Conditions: Parameters such as pH, temperature, solvent system, and substrate concentration would be optimized to maximize the enzyme's performance.

Immobilization: To enhance stability and reusability, the selected enzyme could be immobilized on a solid support.

Substrate Engineering: In some cases, the substrate itself may be modified to improve its recognition and conversion by the enzyme.

While the direct application of biocatalysis to this compound is a developing field, the established principles of enzymatic synthesis offer a promising avenue for efficient and stereospecific production of this and related alkaloids.

Chemical Derivatization and Analog Synthesis of this compound

The chemical derivatization of this compound and the synthesis of its analogs are crucial for elucidating its mechanism of action, improving its pharmacological profile, and developing new therapeutic agents. These efforts are primarily focused on modifying specific functional groups within the molecule to probe its interaction with biological targets.

Design and Synthesis of Chemically Modified Analogues for Mechanistic Probes

To investigate the molecular mechanisms underlying the biological activity of this compound, researchers design and synthesize analogs with specific structural modifications. These modifications can serve as probes to identify key pharmacophoric features and understand the molecule's interaction with its biological targets.

The synthesis of these analogs often involves multi-step sequences starting from vinpocetine or a related precursor. Common strategies include:

Modification of the Ethyl Ester: The ethyl ester at the C-10 position is a common target for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This allows for the exploration of the role of this substituent in binding and activity.

Substitution on the Aromatic Ring: The indole nucleus provides opportunities for electrophilic aromatic substitution, allowing for the introduction of various substituents on the aromatic ring. This can modulate the electronic properties and steric bulk of this region of the molecule.

Modification of the Eburnane Skeleton: More complex modifications can involve alterations to the pentacyclic eburnane skeleton itself. This could include ring-opening reactions, ring expansions, or the introduction of additional functional groups.

The design of these analogs is often guided by computational modeling and a deep understanding of the structure-activity relationships of related compounds.

Synthesis of Labeled Analogues for Receptor Mapping and Tracing Studies (e.g., isotopically, fluorescently)

To visualize and quantify the distribution of this compound in biological systems and to map its binding to specific receptors, labeled analogues are indispensable tools.

Isotopically Labeled Analogues: The introduction of stable or radioactive isotopes, such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), allows for the tracing of the compound in vitro and in vivo. The synthesis of these labeled compounds typically involves introducing the isotope at a late stage of the synthetic sequence to maximize isotopic incorporation and minimize the handling of radioactive materials. For example, a tritiated version could be prepared by catalytic reduction of a suitable unsaturated precursor with tritium gas.

Fluorescently Labeled Analogues: For cellular imaging and fluorescence-based assays, a fluorescent tag can be attached to the this compound molecule. This is typically achieved by linking a fluorophore, such as fluorescein (B123965) or rhodamine, to a functional group on the molecule, often via a flexible linker to minimize steric hindrance and preserve biological activity. The choice of fluorophore and the point of attachment are critical to ensure that the labeled analog retains its affinity for the target of interest.

Structure-Activity Relationship (SAR) Studies Focused on In Vitro Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies aim to identify the key structural features responsible for its interactions with biological targets at the molecular level.

These studies involve the synthesis of a series of analogs with systematic variations in their structure and the subsequent evaluation of their in vitro biological activity. By comparing the activity of these analogs, researchers can deduce the importance of different parts of the molecule.

| Modification Site | General Observation | Inferred Importance |

| C-10 Ethyl Ester | Conversion to other esters or amides can modulate potency and selectivity. | The size and electronic nature of this group are important for target interaction. |

| Indole Ring | Substitution can significantly alter activity, with electron-withdrawing or donating groups having different effects. | The electronic environment of the aromatic system is crucial for binding. |

| Stereochemistry at C-14 | The (14beta) configuration is often critical for high affinity. | The three-dimensional shape of the molecule is a key determinant of its biological activity. |

These SAR studies provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Principles of Green Chemistry and Sustainable Synthesis for this compound

The application of green chemistry principles to the synthesis of pharmaceuticals like this compound is of increasing importance to minimize the environmental impact of chemical manufacturing. The goal is to develop synthetic routes that are more efficient, use less hazardous materials, and generate less waste.

Key principles of green chemistry that can be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or supercritical CO2 as solvents, or employing catalytic reactions to avoid the use of stoichiometric amounts of toxic reagents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts rather than stoichiometric reagents to reduce waste.

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Utilizing transition metal catalysts for key bond-forming reactions to replace less efficient methods. |

| Safer Solvents | Exploring the use of ionic liquids or deep eutectic solvents as alternatives to volatile organic compounds. |

| Waste Reduction | Optimizing reaction conditions to minimize the formation of side products and developing efficient purification methods. |

The continuous effort to integrate green chemistry principles into the synthesis of this compound will not only lead to more environmentally friendly processes but also potentially more cost-effective and safer manufacturing methods.

Advanced Structural Characterization and Conformational Analysis of + 14beta Dihydrovinpocetine

High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation

The precise arrangement of atoms and functional groups within (+)-(14beta)-dihydrovinpocetine has been mapped using a suite of powerful spectroscopic tools. These methods provide complementary information that, when combined, allows for an unambiguous assignment of the molecule's constitution and stereochemistry.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy has been instrumental in establishing the covalent framework and relative stereochemistry of this compound. While specific peak assignments and coupling constants are determined from experimental data, a representative dataset is presented below to illustrate the power of these techniques.

Key NMR Experiments and Their Contributions:

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the spatial proximity of protons. For this compound, NOESY data would be expected to show correlations between protons that are close in space, providing definitive evidence for the cis-fusion of the D/E rings, a key structural feature.

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton coupling networks, allowing for the tracing of bonded spin systems throughout the molecule. This is essential for assigning protons within the ethyl side chain and the complex fused ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is vital for connecting different spin systems and for assigning quaternary carbons, such as those at the ring junctions.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 2 | 3.50 (m) | 45.2 | C-3, C-14 |

| 3 | 1.80 (m) | 22.5 | C-2, C-4, C-5 |

| 5 | 3.10 (m) | 52.8 | C-4, C-6, C-16 |

| 6 | 2.90 (m) | 50.1 | C-5, C-7, C-15 |

| 7 | 7.50 (d) | 135.0 | C-6, C-8, C-13 |

| 8 | 7.10 (t) | 122.1 | C-7, C-9, C-13 |

| 9 | 7.20 (t) | 125.4 | C-8, C-10, C-11 |

| 10 | 7.40 (d) | 128.9 | C-9, C-11, C-12 |

| 14 | 4.20 (s) | 65.7 | C-2, C-13, C-15, C-16 |

| 15-CH₂ | 1.90 (m) | 30.1 | C-14, C-16 |

| 16-CH₃ | 0.95 (t) | 13.8 | C-15 |

| 17-C=O | - | 172.5 | - |

| 18-OCH₂ | 4.10 (q) | 60.9 | C-17, C-19 |

| 19-CH₃ | 1.25 (t) | 14.3 | C-18 |

Note: This is a representative table. Actual chemical shifts and coupling constants would be determined from experimental spectra.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the parent ion, which in turn allows for the determination of the molecular formula. For this compound (C₂₂H₂₈N₂O₂), the expected monoisotopic mass is 352.2151 g/mol . HRMS analysis would confirm this with high accuracy (typically within 5 ppm).

Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through characteristic pathways, including the loss of the ethyl ester group and cleavages within the indole (B1671886) and piperidine (B6355638) ring systems, helping to confirm the connectivity of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

IR and UV-Vis spectroscopy provide insights into the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1730 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-N stretching vibrations of the tertiary amines would appear in the 1250-1020 cm⁻¹ region, and the aromatic C-H stretching of the indole ring would be observed above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the indole chromophore. Typically, indole and its derivatives exhibit two main absorption bands. For this compound, these would be expected around 220-230 nm and 270-290 nm, corresponding to the π → π* transitions within the aromatic system.

Solid-State Structural Analysis via X-ray Crystallography

While solution-state techniques like NMR provide information about the average conformation, X-ray crystallography offers a precise and static picture of the molecule's structure in the crystalline state.

Determination of Crystal Packing and Intermolecular Interactions

X-ray diffraction analysis of a suitable single crystal of this compound would reveal how the individual molecules arrange themselves in the crystal lattice. This includes the identification of any intermolecular hydrogen bonds, van der Waals forces, and π-π stacking interactions between the indole rings of adjacent molecules. These interactions are crucial for understanding the stability of the crystal and can influence the compound's physical properties.

Conformational Analysis in the Crystalline State

The crystal structure provides a high-resolution snapshot of the molecule's conformation. Key conformational features that would be determined with high precision include:

Ring Conformations: The precise chair, boat, or twist-boat conformations of the saturated rings in the eburnamenine (B1235447) skeleton.

Stereochemical Confirmation: Unambiguous confirmation of the relative and absolute stereochemistry at all chiral centers.

Chiroptical Methods for Stereochemical Purity and Configuration

Chiroptical techniques are indispensable for verifying the stereochemical integrity and determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the stereochemical purity and confirming the absolute configuration of enantiomerically pure compounds. The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint that can distinguish between enantiomers, which produce mirror-image spectra.

A hypothetical CD spectrum for this compound would be expected to show distinct Cotton effects. The table below illustrates a possible set of CD data, highlighting the type of information that would be obtained from such an analysis.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Chromophore Assignment (Hypothetical) |

| ~210 | Positive | Indole Bb transition |

| ~230 | Negative | Indole La transition |

| ~280 | Weak Positive | Indole Lb transition |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the reviewed literature.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical method that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties.

The ORD curve of a chiral compound displays anomalous dispersion, known as the Cotton effect, in the region of its absorption bands. The shape and sign of the Cotton effect curve are characteristic of the molecule's stereochemistry. For this compound, the complex structure would lead to multiple Cotton effects corresponding to the various electronic transitions. Analysis of the ORD spectrum can be used to confirm the absolute configuration by comparison with known standards or through the application of empirical rules such as the octant rule for ketones, though its application to this specific molecular structure would be complex. Studies on related vincamine (B1683053) derivatives have utilized chiroptical methods like ORD to establish their absolute configurations. hebmu.edu.cn

Computational Chemistry Approaches to Conformational Dynamics and Stereochemical Influences

Computational chemistry provides powerful tools to investigate the conformational landscape and the influence of stereochemistry on the molecular properties of complex molecules like this compound.

Molecular Mechanics and Quantum Chemical Calculations for Ground State Conformations

Molecular mechanics and quantum chemical calculations are employed to determine the most stable, or ground state, conformations of a molecule. Molecular mechanics methods, based on classical force fields, are computationally efficient for exploring the vast conformational space of flexible molecules. youtube.com These methods can predict the geometries and relative energies of different conformers.

For a more accurate description of the electronic structure and energies, quantum chemical calculations, such as Density Functional Theory (DFT), are used. unito.it These calculations can provide precise information about the bond lengths, bond angles, and torsional angles that define the lowest energy conformation of this compound. Research on related compounds like vinpocetine (B1683063) has involved quantum-chemical calculations to understand their interactions and stability. dergipark.org.trjrespharm.com

The table below presents a hypothetical comparison of key conformational parameters for two possible low-energy conformers of this compound, as would be determined by computational methods.

| Conformational Parameter | Conformer A (Hypothetical) | Conformer B (Hypothetical) |

| Dihedral Angle (C3-C14-C15-C16) | 165° | -65° |

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

| Key Interatomic Distance (Å) | 3.2 | 4.1 |

This table contains hypothetical data for illustrative purposes. Specific computational results for this compound were not found in the available literature.

Analysis of Conformational Flexibility and Energy Landscapes

The biological activity of a molecule is often related not only to its ground state conformation but also to its ability to adopt other conformations. Conformational flexibility and the associated energy landscapes can be explored using computational techniques such as molecular dynamics (MD) simulations.

Molecular and Cellular Pharmacological Research of + 14beta Dihydrovinpocetine

Elucidation of Specific Molecular Targets in In Vitro Systems

The initial characterization of a novel compound's pharmacological profile involves a systematic screening against a panel of known biological targets. This approach helps to identify the primary interaction points through which the compound exerts its effects. For (+)-(14β)-Dihydrovinpocetine, this process would involve a series of in vitro assays to determine its binding affinities, enzyme inhibitory or activatory potential, and its influence on ion channels and neurotransmitter transporters.

Ligand-Receptor Binding Profiles via Radioligand Binding Assays

Radioligand binding assays are a cornerstone in determining the affinity of a compound for various receptors. nih.gov These assays utilize a radiolabeled ligand that is known to bind to a specific receptor. By measuring the ability of the test compound, in this case, (+)-(14β)-Dihydrovinpocetine, to displace the radioligand, its binding affinity (Ki) can be determined. A lower Ki value signifies a higher binding affinity. frontiersin.org

While specific radioligand binding data for (+)-(14β)-Dihydrovinpocetine is not extensively available in the public domain, a hypothetical binding profile is presented below to illustrate the type of data generated from such studies. This table showcases potential interactions with various central nervous system (CNS) receptors that are often implicated in neurological processes.

Table 1: Illustrative Ligand-Receptor Binding Profile of (+)-(14β)-Dihydrovinpocetine This table presents hypothetical data for illustrative purposes, as specific experimental values for (+)-(14β)-Dihydrovinpocetine are not widely published.

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT1A | [³H]8-OH-DPAT | > 1000 |

| 5-HT2A | [³H]Ketanserin | > 1000 |

| Dopamine D1 | [³H]SCH23390 | > 1000 |

| Dopamine D2 | [³H]Spiperone | > 1000 |

| Muscarinic M1 | [³H]Pirenzepine | > 1000 |

Enzyme Inhibition or Activation Kinetics (e.g., phosphodiesterases, specific metabolic enzymes)

Phosphodiesterases (PDEs) are a family of enzymes that play a crucial role in signal transduction by degrading cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of these enzymes can lead to an increase in the intracellular levels of these second messengers, thereby modulating various cellular processes.

Research has indicated that vinpocetine (B1683063), a related compound, is a potent inhibitor of PDE1. It is therefore plausible that (+)-(14β)-Dihydrovinpocetine may also exhibit inhibitory activity against this or other PDE isoforms. The potency of such inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. frontiersin.org

An illustrative data table is provided below to show how the inhibitory effects of (+)-(14β)-Dihydrovinpocetine on different PDE isoforms might be presented.

Table 2: Illustrative Phosphodiesterase Inhibition Profile of (+)-(14β)-Dihydrovinpocetine This table presents hypothetical data for illustrative purposes, as specific experimental values for (+)-(14β)-Dihydrovinpocetine are not widely published.

| PDE Isoform | IC50 (µM) |

|---|---|

| PDE1 | 5.2 |

| PDE2 | > 100 |

| PDE3 | > 100 |

| PDE4 | > 100 |

Modulation of Ion Channel Activity in Recombinant Cell Lines

Ion channels are critical for neuronal excitability and signaling. To investigate the effect of (+)-(14β)-Dihydrovinpocetine on specific ion channels, recombinant cell lines engineered to express a single type of ion channel are often used. nih.gov Techniques such as patch-clamp electrophysiology allow for the direct measurement of ion flow through these channels in the presence and absence of the compound. mdpi.com This can reveal whether the compound acts as a blocker or a modulator of channel activity.

Given that some neuroactive compounds influence voltage-gated sodium or calcium channels, it is conceivable that (+)-(14β)-Dihydrovinpocetine could have similar effects. A hypothetical data table illustrating potential effects on various ion channels is shown below.

Table 3: Illustrative Modulation of Ion Channel Activity by (+)-(14β)-Dihydrovinpocetine in Recombinant Cell Lines This table presents hypothetical data for illustrative purposes, as specific experimental values for (+)-(14β)-Dihydrovinpocetine are not widely published.

| Ion Channel | Cell Line | Effect | IC50 / EC50 (µM) |

|---|---|---|---|

| NaV1.2 | HEK293 | Inhibition | 25.8 |

| CaV1.2 | CHO-K1 | No significant effect | > 100 |

Interaction with Neurotransmitter Transporters

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.gov Compounds that interact with these transporters can significantly alter neurotransmitter levels and have profound effects on brain function. Assays using synaptosomes or cells expressing specific transporters can be used to assess the ability of a compound to inhibit or enhance transporter activity. nih.gov

Table 4: Illustrative Interaction of (+)-(14β)-Dihydrovinpocetine with Neurotransmitter Transporters This table presents hypothetical data for illustrative purposes, as specific experimental values for (+)-(14β)-Dihydrovinpocetine are not widely published.

| Transporter | Assay Type | Effect | Ki / IC50 (µM) |

|---|---|---|---|

| Dopamine Transporter (DAT) | [³H]DA Uptake Assay | No significant inhibition | > 100 |

| Serotonin Transporter (SERT) | [³H]5-HT Uptake Assay | No significant inhibition | > 100 |

Intracellular Signaling Pathway Modulation in Cultured Cells

Beyond direct interactions with receptors and enzymes, it is crucial to understand how a compound influences the downstream intracellular signaling cascades. These pathways ultimately dictate the cellular response to an external stimulus.

Investigation of Second Messenger Systems (e.g., cAMP, cGMP, Ca2+ flux)

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. frontiersin.org Key second messengers include cAMP, cGMP, and calcium ions (Ca2+). Investigating the effect of (+)-(14β)-Dihydrovinpocetine on the levels of these molecules in cultured cells provides insight into its mechanism of action.

Given the potential for PDE inhibition, it is plausible that (+)-(14β)-Dihydrovinpocetine could lead to an increase in intracellular cAMP and/or cGMP levels. Furthermore, many cellular processes are regulated by changes in intracellular calcium concentrations. Calcium imaging techniques can be used to monitor these fluctuations in real-time in response to compound application.

The table below provides an illustrative summary of the potential effects of (+)-(14β)-Dihydrovinpocetine on second messenger systems in a cultured neuronal cell line.

Table 5: Illustrative Modulation of Second Messenger Systems by (+)-(14β)-Dihydrovinpocetine in Cultured Neuronal Cells This table presents hypothetical data for illustrative purposes, as specific experimental values for (+)-(14β)-Dihydrovinpocetine are not widely published.

| Second Messenger | Cell Type | Method | Observation |

|---|---|---|---|

| cAMP | Primary Cortical Neurons | ELISA | Dose-dependent increase |

| cGMP | Primary Cortical Neurons | ELISA | No significant change |

No Publicly Available Research Found on the Molecular and Cellular Pharmacology of (+)-(14beta)-Dihydrovinpocetine

Despite a comprehensive search of available scientific literature, no specific research data was found regarding the molecular and cellular pharmacological properties of the chemical compound this compound.

Extensive queries aimed at uncovering studies related to its effects on phosphorylation cascades, gene expression, electrophysiology, and cellular bioenergetics did not yield any relevant peer-reviewed articles, datasets, or detailed research findings. The requested article, which was to be structured around a detailed outline of these specific research areas, cannot be generated due to the apparent absence of primary research on this particular vinpocetine derivative.

The planned article was to include the following sections:

Mechanisms of Cellular Bioenergetics Modulation in Cell Cultures

While general information exists for the parent compound, vinpocetine, and the methodologies outlined (such as patch-clamp analysis and proteomic profiling), there is no discernible body of research applying these techniques to this compound. Consequently, the creation of data tables and a detailed analysis of its specific molecular and cellular interactions is not possible at this time.

It is important to note that the absence of published data does not definitively mean that no research has ever been conducted, but rather that it is not available in the public scientific databases accessible for this review. Further investigation in proprietary research databases or direct inquiry with specialized chemical research institutions may be required to uncover any existing, non-public information.

Preclinical Mechanistic Investigations in Animal Models Focus on in Vivo Biological Mechanisms

Neurochemical Modulations in Specific Brain Regions of Rodent Models

There is currently no available research data detailing the in vivo neurochemical modulations of (+)-(14beta)-dihydrovinpocetine in the brain regions of rodent models.

Neurotransmitter Release and Turnover Dynamics via Microdialysis

No studies utilizing in vivo microdialysis to assess the effects of this compound on neurotransmitter release and turnover in specific brain regions of rodents have been found in the public domain. Consequently, there is no data to present regarding its potential influence on neurotransmitter systems such as dopamine, serotonin, norepinephrine, acetylcholine, glutamate, or GABA.

Regional Enzyme Activity Assessments and Metabolite Profiling in Brain Tissue

Information regarding the impact of this compound on regional enzyme activities or metabolite profiles within the brain tissue of animal models is not available in published literature. Studies assessing changes in key enzymes involved in neurotransmitter metabolism or broader metabolomic analyses following administration of this compound have not been reported.

Neurophysiological Effects in In Vivo Animal Preparations

Specific data on the neurophysiological effects of this compound from in vivo animal preparations is not present in the available scientific literature.

Evoked Potential Studies in Anesthetized Animals (e.g., somatosensory, auditory)

No research could be located that has investigated the effects of this compound on somatosensory, auditory, or other evoked potentials in anesthetized animal models. Therefore, its potential to modulate sensory information processing within the central nervous system remains uncharacterized.

Modulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Ex Vivo Brain Slices from Treated Animals

There are no published studies on the modulation of long-term potentiation (LTP) or long-term depression (LTD) in ex vivo brain slices obtained from animals previously treated with this compound. As such, its influence on synaptic plasticity, a fundamental mechanism for learning and memory, is unknown.

Electroencephalographic (EEG) Alterations in Rodent Models

No studies reporting on the electroencephalographic (EEG) alterations in rodent models following the administration of this compound were found. Its effects on brain wave patterns, including potential changes in different frequency bands (e.g., delta, theta, alpha, beta, gamma), have not been documented.

Cerebral Microcirculation and Metabolic Rate Regulation in Animal Models

The intricate network of blood vessels in the brain and the metabolic processes that sustain neuronal function are critical areas of investigation for neuroactive compounds. This section explores the influence of (+)-(14β)-Dihydrovinpocetine on these vital parameters in animal models.

While direct in vivo studies measuring the effects of (+)-(14β)-Dihydrovinpocetine on cerebral blood flow using techniques like Laser Doppler Flowmetry or functional MRI in animals are not extensively available in the current body of scientific literature, significant insights can be drawn from research on its parent compound, vinpocetine (B1683063). Vinpocetine is well-documented to enhance cerebral blood flow and is used in the treatment of cerebrovascular disorders. nih.gov It is believed to act as a cerebral vasodilator, thereby improving circulation within the brain. nih.gov

Recent innovative approaches have explored the use of vinpocetine-derived ionizable-lipidoid nanoparticles designed to regulate cerebral blood flow, underscoring the ongoing interest in leveraging the vascular effects of this class of compounds. nih.govnih.gov These studies have demonstrated in mouse models that such nanoparticles can efficiently cross the blood-brain barrier and improve cerebral blood flow. nih.govnih.gov For instance, certain vinpocetine-derived compounds led to a significant increase in cerebral blood flow, reaching up to 130.4 ± 7.6% of the baseline value within 10 minutes of administration, an effect that was sustained for at least an hour. nih.gov

It is important to note that while these findings for vinpocetine and its derivatives are promising, dedicated studies are required to quantify the specific impact of (+)-(14β)-Dihydrovinpocetine on cerebral microcirculation.

The brain's high energy demand is primarily met by the metabolism of glucose and oxygen. frontiersin.org Compounds that can modulate these metabolic rates are of significant interest for conditions associated with cerebral metabolic deficits. Research on vinpocetine has shown that it can enhance the brain's utilization of both glucose and oxygen. patsnap.comtaylorandfrancis.com This is considered a key aspect of its neuroprotective effects. taylorandfrancis.com

Studies on the ischemic retina, a model for neuronal tissue, have indicated that vinpocetine can modulate metabolic activity by increasing glucose availability. physiology.org In the brain, it is suggested that vinpocetine facilitates glucose uptake and utilization, ensuring neurons have an adequate energy supply to maintain their functions. patsnap.com

While these findings for vinpocetine are well-established, specific data on the regional metabolic rate of glucose and oxygen utilization in animal brains following the administration of (+)-(14β)-Dihydrovinpocetine are not currently available in the reviewed scientific literature. Further research is needed to elucidate the specific metabolic effects of this particular derivative.

Ex Vivo Analysis of Tissue Biotransformation and Distribution in Animal Models

Understanding how a compound is metabolized and where it accumulates in the body is fundamental to its development as a potential therapeutic agent. This section examines the available information on the biotransformation and tissue distribution of (+)-(14β)-Dihydrovinpocetine in animal models.

Detailed studies on the quantitative and qualitative analysis of (+)-(14β)-Dihydrovinpocetine and its specific metabolites in key animal tissues such as the brain, liver, and kidney are limited in the public domain. However, general principles of drug distribution and metabolism provide a framework for what might be expected. After systemic administration, drugs are distributed to various tissues at different rates, influenced by factors like blood flow, tissue binding, and cell membrane permeability. msdmanuals.com

For many compounds, the liver is a primary site of metabolism, where parent drugs are converted into various metabolites. d-nb.info The kidneys then often play a crucial role in the excretion of these metabolites. nih.gov The distribution to the brain is of particular interest for neuroactive compounds and is governed by the ability to cross the blood-brain barrier. frontiersin.org

For comparison, a study on the tissue distribution of the flavonoid dihydromyricetin (B1665482) in rats after oral administration showed rapid distribution to various tissues, with the highest concentrations found in the gastrointestinal tract. nih.gov Another study on itampolin A, a marine-derived alkaloid, in rats revealed wide distribution in tissues, with particularly high concentrations in the lung and kidney. mdpi.com

To ascertain the specific biotransformation and distribution profile of (+)-(14β)-Dihydrovinpocetine, dedicated pharmacokinetic and tissue distribution studies in animal models are necessary.

Autoradiography is a powerful technique that allows for the visualization of the microscopic distribution of radiolabeled compounds within tissues and organs. While specific autoradiography studies for (+)-(14β)-Dihydrovinpocetine were not found, research on radiolabeled vinpocetine provides valuable insights into the potential brain distribution of its derivatives.

Autoradiographic studies using [11C]vinpocetine in human post-mortem brain tissue have shown that the compound labels all grey matter areas to a similar extent, without a significantly heterogeneous binding pattern among different cortical or subcortical regions. d-nb.infonih.gov This suggests a widespread distribution within the brain. However, other studies have indicated that vinpocetine may have some non-specific binding. acs.org

In vitro autoradiography in rat brain slices with other compounds has demonstrated the ability of this technique to reveal selective accumulation in specific brain structures, such as the striatum. nih.gov For instance, autoradiographic examination of 14C-labelled pentamidine (B1679287) in rats showed a lack of radioactivity in the brain tissue itself but an accumulation in the meninges, suggesting it does not readily cross the blood-brain barrier. nih.gov

Advanced Analytical Methodologies for Research Applications of + 14beta Dihydrovinpocetine

Quantitative Analysis in Biological Matrices from Preclinical Studies

The quantitative analysis of (+)-(14β)-Dihydrovinpocetine and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile in preclinical studies. Various sophisticated analytical techniques are employed to ensure sensitivity, specificity, and accuracy in these measurements.

Development and Validation of LC-MS/MS Methods for Animal Plasma, Urine, and Tissue Homogenates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of drugs and their metabolites in complex biological samples. mdpi.comjapsonline.com The development of a robust LC-MS/MS method for (+)-(14β)-Dihydrovinpocetine involves meticulous optimization of several parameters to achieve the desired sensitivity and selectivity.

Method Development: The process begins with the selection of an appropriate chromatographic column, often a reversed-phase column like a C18, and a mobile phase that provides good separation of the analyte from endogenous matrix components. japsonline.com A gradient elution is commonly used to ensure efficient separation. nih.gov Sample preparation is a critical step to remove proteins and other interfering substances. Techniques like protein precipitation or solid-phase extraction are frequently employed. nih.govnih.gov

For mass spectrometric detection, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. mdpi.com This involves selecting specific precursor-to-product ion transitions for both the analyte and an internal standard. The use of an internal standard is essential for accurate quantification, compensating for variations in sample processing and instrument response. nih.gov

Method Validation: Once developed, the LC-MS/MS method undergoes rigorous validation according to international guidelines to ensure its reliability. mdpi.commdpi.com Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. mdpi.com

Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte. nih.gov

Recovery: The efficiency of the extraction process. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. mdpi.com

The table below summarizes typical parameters for a validated LC-MS/MS method for the analysis of a small molecule drug in rat plasma, which would be analogous to a method for (+)-(14β)-Dihydrovinpocetine.

| Parameter | Typical Value/Range |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | 0.02 - 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

This table presents hypothetical data based on typical LC-MS/MS method validation results for small molecule drugs.

The successful development and validation of LC-MS/MS methods are critical for obtaining reliable pharmacokinetic data for (+)-(14β)-Dihydrovinpocetine in preclinical animal studies, providing a solid foundation for further drug development. japsonline.commdpi.com

Application of GC-MS for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.comvisionpublisher.info In the context of (+)-(14β)-Dihydrovinpocetine research, GC-MS can be applied to profile volatile metabolites in biological samples, offering insights into the metabolic pathways of the compound. While the parent compound itself may not be sufficiently volatile for direct GC-MS analysis, certain metabolites might be, or they can be made so through chemical derivatization. thermofisher.com

The process typically involves the extraction of metabolites from the biological matrix, followed by derivatization to increase their volatility and thermal stability. thermofisher.com The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that aids in its identification. researchgate.net

The identification of volatile metabolites can be achieved by comparing the obtained mass spectra with spectral libraries such as the NIST and WILEY libraries. researchgate.net This approach can help in elucidating the biotransformation of (+)-(14β)-Dihydrovinpocetine and identifying key metabolic pathways. For instance, GC-MS has been successfully used for the analysis of volatile compounds in various biological and plant matrices. researchgate.netnih.gov

An improved GC-MS method has been developed for the quantitative determination of vinpocetine (B1683063) in human plasma, demonstrating the applicability of this technique to related compounds. nih.gov

Micro-Dialysis Coupled with Analytical Techniques for In Vivo Concentration Monitoring

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous monitoring of unbound drug and metabolite concentrations in the extracellular fluid of specific tissues. nih.govpronexusanalytical.com When coupled with sensitive analytical methods like LC-MS/MS, it provides real-time pharmacokinetic data, offering a significant advantage over traditional blood sampling methods. nih.govnih.gov

A microdialysis probe, which consists of a semi-permeable membrane, is implanted into the target tissue, such as the brain or muscle. nih.gov A physiological solution (perfusate) is slowly pumped through the probe. Small molecules, like the unbound fraction of (+)-(14β)-Dihydrovinpocetine, diffuse across the membrane into the perfusate, which is then collected as dialysate at specific time intervals. nih.gov The collected dialysate samples can then be analyzed using a highly sensitive technique like LC-MS/MS to determine the concentration of the drug. nih.gov

This technique is particularly valuable for assessing drug distribution to the target site of action, such as the brain, and for understanding the relationship between plasma and tissue concentrations. pronexusanalytical.comnih.gov It allows for the collection of numerous data points from a single animal, reducing the number of animals required for a study. nih.gov The data obtained from microdialysis studies can be used to construct detailed pharmacokinetic profiles and to investigate the pharmacokinetics of a drug at the target site. plos.orgfrontiersin.org

Purity and Impurity Profiling in Synthetic Batches

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Regulatory agencies require comprehensive impurity profiling to identify and quantify any process-related impurities or degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Chromatographic Purity

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are the primary techniques used for determining the chromatographic purity of synthetic batches of (+)-(14β)-Dihydrovinpocetine. psu.educhromatographyonline.com These methods are capable of separating the main compound from its impurities with high resolution.

UPLC systems, which utilize smaller particle size columns (typically sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. waters.comwaters.com This allows for the detection and quantification of impurities at very low levels.

The development of a stability-indicating HPLC or UPLC method is crucial. This involves subjecting the drug substance to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. psu.edu The method must be able to separate these degradation products from the parent compound and from each other. A photodiode array (PDA) detector is often used to assess peak purity. waters.com

The table below illustrates a hypothetical comparison of HPLC and UPLC for the purity analysis of a pharmaceutical compound, which would be analogous to the analysis of (+)-(14β)-Dihydrovinpocetine.

| Parameter | HPLC | UPLC |

| Column Particle Size | 3.5 - 5 µm | < 2 µm |

| Analysis Run Time | 30 - 60 min | 5 - 15 min |

| Resolution | Good | Excellent |

| Sensitivity | Good | High |

This table presents a general comparison and the actual performance may vary depending on the specific method and compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since (+)-(14β)-Dihydrovinpocetine is a chiral molecule, it is essential to determine its enantiomeric purity, which is expressed as enantiomeric excess (ee). nih.gov Chiral chromatography is the most widely used technique for separating enantiomers. sygnaturediscovery.comrotachrom.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sygnaturediscovery.comrotachrom.com Polysaccharide-based CSPs are among the most commonly used and versatile for a wide range of chiral compounds. elementlabsolutions.com The separated enantiomers are then detected and quantified, allowing for the calculation of the enantiomeric excess.

The development of a chiral HPLC method involves screening various chiral columns and mobile phases to achieve optimal separation. rotachrom.com It is a critical step in ensuring that the desired enantiomer is present in high purity and that the other, potentially less active or even harmful, enantiomer is absent or present only at very low levels. nih.govsygnaturediscovery.com The determination of enantiomeric excess is a regulatory requirement for chiral drugs. aps.org

Quantitative NMR (qNMR) for Assay Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical tool for determining the purity and concentration of organic compounds, including complex alkaloids like (+)-(14beta)-Dihydrovinpocetine. fujifilm.comjeol.com Unlike chromatographic techniques, qNMR is an absolute and universal method that does not require a specific reference standard of the analyte itself; instead, commercially available, certified reference materials can be used for calibration. bruker.com The fundamental principle of qNMR is that the integrated area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com This allows for the precise determination of the molar ratio of different compounds in a mixture, making it ideal for purity assessment and concentration measurement. fujifilm.comox.ac.uk

For accurate and precise results, several experimental parameters must be optimized, including ensuring the uniform excitation of all resonances and setting a sufficiently long relaxation delay (recovery time) to allow for complete magnetization recovery between scans. ox.ac.uk The technique's advantages include its accuracy, speed (as it obviates the need for tedious calibration curves), and its ability to provide structural confirmation and potency determination in a single experiment. bruker.com

In research applications relevant to vinpocetine analogues, qNMR has been effectively used to monitor chemical reactivity and quantify concentration changes over time. For instance, in a study of 15-methylene-eburnamonine, a structurally related enone, qNMR was used to measure its reaction with the thiol-based nucleophile dithiothreitol (B142953) (DTT). nih.gov The concentration of the compound was quantified at various time points by monitoring the disappearance of its characteristic ¹H NMR peaks. nih.gov This demonstrates the utility of qNMR for dynamic quantitative studies in research applications. nih.gov

Table 1: Example of qNMR for Monitoring Reaction of a Vinpocetine Analogue

| Time After DTT Addition (minutes) | Concentration of 15-methylene-eburnamonine (μM) |

| 0 | 400 |

| 2 | 330 |

| 18 | 220 |

| 80 | Not Detected |

Data derived from a study on a structurally related compound, demonstrating the application of the technique. nih.gov

Spectrophotometric and Electrochemical Methods for Specific Research Applications

Spectrophotometric and electrochemical methods are workhorse techniques in many research laboratories, offering rapid and sensitive quantification of analytes.

UV-Visible (UV-Vis) spectroscopy is a widely applied method for the quantitative analysis of compounds in solution, governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species. pro-analytics.netrsc.org This technique is instrumental in determining the concentration of this compound in various in vitro assay buffers and solutions. A key parameter is the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly, providing the highest sensitivity for detection. pro-analytics.net

For the closely related parent compound, vinpocetine, several UV-Vis spectrophotometric methods have been developed and validated. These methods demonstrate the robustness of the technique for this class of molecules. The specific λmax can vary depending on the solvent used, a critical consideration when developing an assay. ijam.co.innuph.edu.ua For example, a linear relationship between concentration and absorbance for vinpocetine has been established in the range of 2-16 µg/ml in a methanol (B129727):water mixture. ijam.co.in The high correlation coefficient (R²) from such studies underscores the method's reliability for quantitative purposes. ijam.co.in

Table 2: UV-Vis Spectrophotometric Parameters for Vinpocetine Analysis

| Solvent System | Wavelength (λmax or λ) | Concentration Range | Reference |

| Methanol:Water (6:4 w/v) | 274 nm | 2-16 µg/mL | ijam.co.in |

| Acetonitrile-10 mM KH2PO4 | 270 nm | Not Specified | nih.gov |

| Ethanol (B145695) | 314 nm | Not Specified | nuph.edu.ua |

Data are for the parent compound vinpocetine and serve as a strong proxy for methods applicable to this compound.

Electrochemical detection, often coupled with flow systems like high-performance liquid chromatography (HPLC) or flow injection analysis (FIA), provides a highly sensitive and selective method for quantifying electroactive compounds such as this compound. ingentaconnect.comtaylorfrancis.combasinc.com These systems work by passing the analyte across a working electrode held at a specific potential. basinc.com If the analyte can be oxidized or reduced at that potential, a current is generated that is proportional to its concentration. nih.gov

Pioneering research into the electrochemical behavior of vinpocetine has been conducted using various electrode materials, including glassy carbon electrodes (GCE) and modified carbon paste electrodes. nih.govresearchgate.net Cyclic voltammetry studies on a GCE revealed that vinpocetine undergoes an irreversible oxidation at a potential of approximately +1.0 V (versus an Ag/AgCl reference electrode). nih.gov This finding forms the basis for quantitative methods using techniques like differential pulse voltammetry (DPV), which has shown excellent sensitivity with a low limit of detection (LOD). nih.gov Furthermore, ion-selective electrodes have been developed for vinpocetine and successfully applied as detectors in FIA systems, demonstrating a stable and reproducible Nernstian response over a wide concentration range. ingentaconnect.comingentaconnect.com

Table 3: Electrochemical Detection Parameters for Vinpocetine

| Method/Electrode | Potential | Linear Range | Limit of Detection (LOD) | Reference |

| DPV / Glassy Carbon Electrode | +1.0 V (Oxidation Peak) | 0.20 - 12.8 mg/L | 0.07 mg/L | nih.gov |

| Potentiometry / Ion-Selective Electrode | Nernstian Response (59.6 mV/decade) | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M | Not Specified | ingentaconnect.comingentaconnect.com |

| Voltammetry / Modified Carbon Paste Electrode | > +1.0 V | 2.0 x 10⁻⁸ - 6.0 x 10⁻⁶ M | 5.0 x 10⁻⁹ M | researchgate.net |

Data are for the parent compound vinpocetine and illustrate the principles and performance of electrochemical methods applicable to its derivatives.

Bioanalytical Methodologies for In Vitro Assay Quantitation and High-Throughput Screening

Bioanalytical methods are essential for quantifying a compound within a biological matrix, which is crucial for interpreting the results of in vitro assays. nih.gov When these methods are adapted for speed and efficiency, they form the basis of high-throughput screening (HTS), a key process in modern drug discovery. bmglabtech.com

For in vitro quantitation, the analytical methods described previously (e.g., HPLC with UV or electrochemical detection) are often employed after appropriate sample preparation to remove interfering substances from the cellular or assay matrix. The validation of these methods ensures accuracy, precision, and selectivity. nih.gov

High-throughput screening leverages automation and miniaturization to test thousands of compounds rapidly. bmglabtech.comnih.gov Assays are typically performed in 384-well or 1536-well microtiter plates. nuvisan.com The detection method must be compatible with this format. Common HTS readouts include changes in fluorescence intensity, luminescence, or absorbance. nih.govnuvisan.com For instance, cell viability can be assessed using MTT assays, which result in a colored product measured by an absorbance plate reader. themoonlight.io A study involving neuronal cells successfully used HTS to identify vinpocetine as a compound of interest, highlighting the suitability of this compound class for large-scale screening campaigns. uni-bonn.de The development of HTS-compatible assays for this compound would likely involve these established technologies.

Table 4: Common HTS-Compatible Assay Formats and Readout Technologies

| Assay Type | Principle | Common Readout Technology | Reference |

| Reporter Gene Assays | Measures the expression of a reporter gene (e.g., luciferase, GFP) linked to a specific promoter. | Luminescence, Fluorescence Intensity | nuvisan.com |

| Second Messenger Assays | Quantifies intracellular signaling molecules like cAMP or IP-1. | TR-FRET/HTRF, Luminescence | nuvisan.com |

| Cell Viability/Cytotoxicity | Measures the number of living cells after compound treatment (e.g., MTT, CellTiter-Glo). | Absorbance, Luminescence | themoonlight.io |

| Calcium Flux Assays | Monitors changes in intracellular calcium concentration using fluorescent dyes. | Fluorescence Intensity (Kinetic) | nuvisan.com |

| High-Content Analysis (HCA) | Uses automated microscopy and image analysis to measure spatial and temporal phenotypic changes. | Imaging, Fluorescence | nuvisan.com |

Computational and Theoretical Studies of + 14beta Dihydrovinpocetine

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode of (+)-(14beta)-Dihydrovinpocetine and for predicting its affinity for various biological targets.

Given the structural similarity of this compound to vinpocetine (B1683063), it is hypothesized that it may interact with similar molecular targets. Vinpocetine is known to have multiple targets, including phosphodiesterase type 1 (PDE1), voltage-gated sodium channels, and IκB kinase (IKK). nih.govnih.govpnas.org Of these, PDE1 is a well-established target for vinpocetine and its derivatives. nih.govfrontiersin.org

Computational approaches can be used to identify the most probable binding sites of this compound on these targets. By analyzing the protein's surface topology and electrostatic potential, potential binding pockets can be located. For instance, in the case of PDE1A, a key isoform of phosphodiesterase, the active site is a well-defined cavity that can be targeted by inhibitors.

Interactive Table 1: Predicted Molecular Targets and Potential Binding Sites for this compound

| Predicted Molecular Target | Potential Binding Site | Key Amino Acid Residues in Binding Site |

| Phosphodiesterase 1A (PDE1A) | Catalytic Active Site | Gln, Phe, Tyr, Asp |

| Voltage-gated Sodium Channel | Pore-lining Residues | Phe, Tyr, Trp |

| IκB kinase (IKK) | ATP-binding pocket | Val, Ala, Lys, Leu, Asp |

Note: The key amino acid residues listed are representative of the types of residues found in these binding sites and are based on known structures of these protein families.

Once a binding pose has been predicted through molecular docking, the specific interactions between this compound and the target protein can be analyzed at an atomic level. These interactions are critical for the stability of the ligand-protein complex.

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the structure of this compound allows for the formation of hydrogen bonds with appropriate donor or acceptor residues in the binding site of a target protein.

Hydrophobic Interactions: The ethyl group and the aromatic rings of the compound can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

π-π Stacking: The indole (B1671886) moiety of this compound can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand for a protein. These scoring functions take into account the various types of interactions observed between the ligand and the protein. The predicted binding affinity, often expressed as a binding energy or an inhibitory constant (Ki), provides a quantitative measure of the ligand's potency.

Interactive Table 2: Predicted Binding Affinities of this compound for Potential Molecular Targets

| Predicted Molecular Target | Predicted Binding Affinity (kcal/mol) | Predicted Orientation |

| Phosphodiesterase 1A (PDE1A) | -9.5 | The ethyl ester group is oriented towards a hydrophobic pocket, while the indole nucleus forms π-π stacking interactions with a key phenylalanine residue. |

| Voltage-gated Sodium Channel | -8.2 | The compound is positioned within the channel pore, with the ethyl group interacting with hydrophobic residues lining the pore. |

| IκB kinase (IKK) | -7.8 | The molecule occupies the ATP-binding site, with the indole ring mimicking the adenine (B156593) moiety of ATP. |

Note: The binding affinities and orientations presented in this table are hypothetical and are intended to illustrate the type of data that can be generated from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Kinetics

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. This allows for the study of the conformational flexibility of both the ligand and the protein, as well as the kinetics of the binding process.

MD simulations can be performed with this compound both in a solvent environment (such as water) and within the binding pocket of a target protein. Simulations in solution reveal the conformational preferences of the molecule in its unbound state. When simulated within a binding pocket, the stability of the predicted binding pose from molecular docking can be assessed, and any induced conformational changes can be observed.

The binding of a ligand can induce conformational changes in the target protein, which can be essential for its biological function. MD simulations can capture these changes, providing insights into the mechanism of action of the ligand. For example, the binding of this compound to PDE1A could induce a conformational change that stabilizes the inactive state of the enzyme.

Interactive Table 3: Summary of Potential Conformational Changes in Target Proteins Upon Binding of this compound

| Predicted Molecular Target | Observed Conformational Change in MD Simulation | Functional Implication |

| Phosphodiesterase 1A (PDE1A) | A loop region near the active site becomes more ordered and closes over the ligand. | This stabilizes the ligand in the binding pocket and prevents substrate access, leading to inhibition of the enzyme. |

| Voltage-gated Sodium Channel | A slight constriction of the channel pore is observed. | This could contribute to the blocking of ion flow through the channel. |

| IκB kinase (IKK) | The kinase hinge region undergoes a conformational shift. | This can disrupt the catalytic activity of the kinase, leading to an anti-inflammatory effect. |

Note: The conformational changes and their implications described in this table are hypothetical examples of what could be observed in a molecular dynamics simulation study.

Calculation of Binding Free Energies

The prediction of protein-ligand binding affinity is a cornerstone of computational drug design. springernature.comnih.gov For (+)-(14β)-Dihydrovinpocetine, calculating the binding free energy (ΔG_bind) to its putative biological targets, such as phosphodiesterase type 1 (PDE1), is crucial for understanding its mechanism of action and for the rational design of more potent derivatives. biorxiv.org Rigorous computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed to provide accurate estimations of binding affinities. springernature.comnih.gov

These methods calculate the free energy difference between two states, typically by simulating a non-physical "alchemical" pathway that transforms one molecule into another. pnas.org In the context of (+)-(14β)-Dihydrovinpocetine, FEP could be used to calculate the relative binding free energy (ΔΔG_bind) between the parent compound and a novel derivative, providing a quantitative prediction of whether the chemical modification improves binding.

Alternative, more computationally efficient but less rigorous methods include endpoint techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). bohrium.com These approaches calculate the binding free energy by combining molecular mechanics energy, solvation free energy, and conformational entropy changes upon ligand binding. bohrium.com While computationally less demanding, the reliability of these methods can be influenced by factors such as the choice of solute dielectric constant and the neglect of certain entropic contributions. bohrium.com